molecular formula C15H17N3O2 B5305955 N-(4-METHOXYPHENYL)-N'-[1-(4-PYRIDYL)ETHYL]UREA

N-(4-METHOXYPHENYL)-N'-[1-(4-PYRIDYL)ETHYL]UREA

Cat. No.: B5305955
M. Wt: 271.31 g/mol
InChI Key: WOTBRQXBINVBMD-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a methoxyphenyl group and a pyridyl group, which may impart unique chemical and biological properties.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(1-pyridin-4-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-11(12-7-9-16-10-8-12)17-15(19)18-13-3-5-14(20-2)6-4-13/h3-11H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTBRQXBINVBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA typically involves the reaction of 4-methoxyaniline with 4-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and concentration, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHOXYPHENYL)-N’-[1-(4-PYRIDYL)METHYL]UREA: Similar structure but with a methyl group instead of an ethyl group.

    N-(4-HYDROXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

N-(4-METHOXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA is unique due to the presence of both methoxyphenyl and pyridyl groups, which may confer distinct chemical and biological properties compared to its analogs.

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